molecular formula C19H29N3O2 B6970872 (3-Methoxyphenyl)-[4-[(1-methylpiperidin-4-yl)methyl]piperazin-1-yl]methanone

(3-Methoxyphenyl)-[4-[(1-methylpiperidin-4-yl)methyl]piperazin-1-yl]methanone

Cat. No.: B6970872
M. Wt: 331.5 g/mol
InChI Key: SHFONGUCQOOFKG-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)-[4-[(1-methylpiperidin-4-yl)methyl]piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group attached to a piperazine ring, which is further linked to a methylpiperidine moiety. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)-[4-[(1-methylpiperidin-4-yl)methyl]piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group through nucleophilic substitution reactions. The final step involves the attachment of the methylpiperidine moiety under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring high yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)-[4-[(1-methylpiperidin-4-yl)methyl]piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The piperazine ring can be reduced under specific conditions to yield secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the piperazine ring produces secondary amines.

Scientific Research Applications

(3-Methoxyphenyl)-[4-[(1-methylpiperidin-4-yl)methyl]piperazin-1-yl]methanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)-[4-[(1-methylpiperidin-4-yl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues, while the piperazine and piperidine rings can form hydrogen bonds and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(3-Methoxyphenyl)-[4-(piperidin-4-yl)methyl]piperazin-1-yl]methanone
  • **(3-Methoxyphenyl)-[4-[(1-ethylpiperidin-4-yl)methyl]piperazin-1-yl]methanone
  • **(3-Methoxyphenyl)-[4-[(1-methylpiperidin-4-yl)ethyl]piperazin-1-yl]methanone

Uniqueness

The uniqueness of (3-Methoxyphenyl)-[4-[(1-methylpiperidin-4-yl)methyl]piperazin-1-yl]methanone lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-[(1-methylpiperidin-4-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-20-8-6-16(7-9-20)15-21-10-12-22(13-11-21)19(23)17-4-3-5-18(14-17)24-2/h3-5,14,16H,6-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFONGUCQOOFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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